1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE
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Overview
Description
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE is a synthetic organic compound characterized by a pyrimidine ring substituted with a 4-fluoro-3-methylphenyl group and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethanone.
Reductive Amination: The key step involves the reductive amination of 1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethanone using ammonium acetate and sodium cyanoborohydride in ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biology: It may be used in studies related to cellular signaling pathways and molecular interactions.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- 1-(5-(4-Fluoro-3-methylphenyl)pyrimidin-2-yl)ethylamine
- 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)pyrimidin-2-yl)ethanamine
Uniqueness: 1-(5-(4-FLUORO-3-METHYLPHENYL)PYRIMIDIN-2-YL)ETHAN-1-AMINE stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H14FN3 |
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Molecular Weight |
231.27 g/mol |
IUPAC Name |
1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H14FN3/c1-8-5-10(3-4-12(8)14)11-6-16-13(9(2)15)17-7-11/h3-7,9H,15H2,1-2H3 |
InChI Key |
GBITUYYBLXKEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)N)F |
Origin of Product |
United States |
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